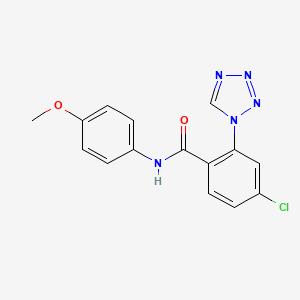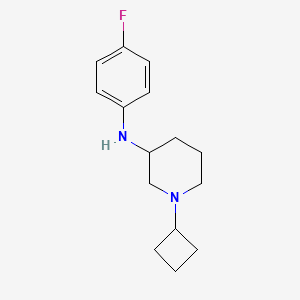![molecular formula C22H19N5O2 B6062176 N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6062176.png)
N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, commonly known as "compound X," is a novel small molecule compound that has gained significant attention in the scientific community for its potential applications in various fields of research.
作用機序
The mechanism of action of compound X involves its ability to modulate various signaling pathways that are involved in the pathogenesis of different diseases. In cancer, compound X inhibits the PI3K/Akt/mTOR pathway, which is essential for cancer cell growth and survival. In inflammation, compound X inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological disorders, compound X activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the target pathway and disease model. In cancer, compound X induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In inflammation, compound X reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurological disorders, compound X reduces oxidative stress, inhibits neuroinflammation, and promotes neuroprotection.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its high cost.
将来の方向性
There are several future directions for the research and development of compound X. One potential direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Another direction is the exploration of its potential applications in other disease models, such as metabolic disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems for compound X could enhance its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of compound X involves a series of chemical reactions that result in the formation of the final product. The initial step involves the preparation of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. This is followed by the reaction of the acid with acetic anhydride to produce the acetylated derivative. The final step involves the reaction of the acetylated derivative with 4-aminophenyl to form compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, compound X has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation.
特性
IUPAC Name |
N-(4-acetamidophenyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-16(28)24-17-9-11-18(12-10-17)25-21(29)20-15-23-27(19-7-3-2-4-8-19)22(20)26-13-5-6-14-26/h2-15H,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHAQGDHVRWBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6062094.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6062099.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6062110.png)
![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)
![5-fluoro-2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6062121.png)
![ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![5-(4-isopropylphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6062138.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)

![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)